molecular formula C19H29N B11847332 1-(1-Cyclohexyl-2-phenylethyl)piperidine

1-(1-Cyclohexyl-2-phenylethyl)piperidine

Cat. No.: B11847332
M. Wt: 271.4 g/mol
InChI Key: FQKJCOBLWXBHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyclohexyl-2-phenylethyl)piperidine is a chemical compound belonging to the class of piperidines This compound is characterized by a piperidine ring attached to a cyclohexyl group and a phenylethyl group

Preparation Methods

The synthesis of 1-(1-Cyclohexyl-2-phenylethyl)piperidine involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 2-phenylethylpiperidine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(1-Cyclohexyl-2-phenylethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclohexyl or phenylethyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. These reactions often target the piperidine ring, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where various alkyl or aryl groups can be introduced using reagents like alkyl halides or aryl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or phenylacetic acid, while reduction may produce secondary amines.

Scientific Research Applications

1-(1-Cyclohexyl-2-phenylethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexyl-2-phenylethyl)piperidine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, including the NMDA receptor and dopamine receptors. This binding can modulate neurotransmitter release and reuptake, leading to various pharmacological effects such as analgesia and anesthesia .

Comparison with Similar Compounds

1-(1-Cyclohexyl-2-phenylethyl)piperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H29N

Molecular Weight

271.4 g/mol

IUPAC Name

1-(1-cyclohexyl-2-phenylethyl)piperidine

InChI

InChI=1S/C19H29N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2

InChI Key

FQKJCOBLWXBHSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.